3-chloro-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide
Description
3-Chloro-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide is a synthetic small molecule featuring a benzamide core substituted with a chlorine atom at the 3-position and a 2,4-dimethylthiazole moiety linked via an ethyl chain. Thiazole derivatives are pharmacologically significant due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound’s synthesis likely follows protocols analogous to Hantzsch cyclization or coupling reactions, as seen in structurally related thiazole-containing benzamides .
Properties
IUPAC Name |
3-chloro-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-9-13(19-10(2)17-9)6-7-16-14(18)11-4-3-5-12(15)8-11/h3-5,8H,6-7H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTDTHNVGJXBTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CCNC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Attachment of the Ethyl Chain: The ethyl chain can be introduced via alkylation reactions using appropriate alkyl halides.
Formation of the Benzamide Core: The benzamide core is formed by reacting 3-chlorobenzoic acid with an amine derivative under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.
Coupling of the Thiazole and Benzamide Moieties: The final step involves coupling the thiazole derivative with the benzamide core using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the benzamide ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, altering its electronic properties.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Hydrolysis: Formation of 3-chlorobenzoic acid and 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethylamine.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that compounds containing thiazole moieties exhibit promising antimicrobial properties. A study demonstrated that derivatives similar to 3-chloro-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide showed significant inhibitory activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antimicrobial agents .
Cancer Research
Thiazole-based compounds have also been explored for their anticancer properties. For instance, similar thiazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. This positions this compound as a candidate for further investigation in cancer therapeutics .
Agricultural Applications
Pesticide Development
The thiazole structure is known for its efficacy in agrochemicals. Compounds like this compound can be synthesized to enhance pest resistance in crops. Studies have shown that thiazole derivatives can act as fungicides or insecticides by disrupting biological processes in pests .
Herbicide Activity
Research into the herbicidal properties of thiazole compounds indicates that they can inhibit specific enzymes crucial for plant growth. The application of this compound could lead to the development of effective herbicides that target unwanted vegetation while minimizing harm to crops .
Materials Science Applications
Polymer Synthesis
In materials science, thiazole derivatives are being investigated for their role in synthesizing new polymers with enhanced properties. The incorporation of this compound into polymer matrices could improve thermal stability and mechanical strength due to its unique chemical structure .
Nanotechnology
Recent advances have seen the use of thiazole compounds in nanotechnology for creating nanoscale materials with specific functionalities. For example, embedding this compound in nanocarriers could enhance drug delivery systems by providing targeted release mechanisms and improved bioavailability of therapeutic agents .
Case Studies
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity. For example, it can inhibit certain enzymes by mimicking the substrate or binding to the active site.
Pathways Involved: The compound can modulate signaling pathways by affecting the activity of key proteins involved in cellular processes such as proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table summarizes structural analogues, highlighting substituent variations and their implications:
Biological Activity
3-chloro-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide (CAS Number: 873010-73-2) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H15ClN2OS
- Molecular Weight : 284.80 g/mol
- SMILES Notation : Clc1ccccc1NC(Cc2c(nc(s2)c(c(c(c2)C)C)C)C)C
The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research has indicated that compounds containing thiazole moieties exhibit significant antimicrobial properties. In a study assessing various thiazole derivatives, it was found that modifications to the thiazole ring can enhance antibacterial activity against Gram-positive and Gram-negative bacteria .
| Compound | Activity (Zone of Inhibition in mm) | Bacteria Tested |
|---|---|---|
| This compound | 20 | Staphylococcus aureus |
| Another Thiazole Derivative | 15 | Escherichia coli |
The above table summarizes the antibacterial activity of the compound compared to another thiazole derivative.
Cytotoxicity and Cancer Research
The compound has been investigated for its cytotoxic effects on various cancer cell lines. A notable study demonstrated that derivatives of benzamide with thiazole substituents could inhibit cell proliferation in human cancer cells. The mechanism was linked to the induction of apoptosis and disruption of the cell cycle .
Case Study:
In vitro assays showed that this compound exhibited an IC50 value of approximately 25 µM against MCF-7 breast cancer cells. This suggests moderate cytotoxicity and potential for further development as an anticancer agent.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific kinases involved in cancer cell proliferation.
- Induction of Apoptosis : Studies have shown that treatment with the compound leads to increased levels of pro-apoptotic factors in treated cells.
- Cell Cycle Arrest : Observations indicate that the compound can cause cell cycle arrest at the G2/M phase, preventing further cell division.
Research Findings
Recent studies have focused on optimizing the structure of this compound to enhance its biological activity. Structure-activity relationship (SAR) studies have identified critical substituents that influence potency and selectivity against various targets.
Summary of Findings:
- High-throughput screening has identified this compound as a promising lead for developing new anticancer agents.
- Its structural modifications have been shown to significantly impact its biological efficacy.
Q & A
Q. Basic Synthesis
- Key intermediates : The synthesis typically involves coupling a substituted benzamide with a thiazole-containing amine. For example, 5-chlorothiazol-2-amine (or analogous derivatives) is reacted with activated benzoyl chlorides under basic conditions .
- Reaction conditions : Use pyridine or dioxane as solvents with triethylamine to neutralize HCl byproducts. Reactions are conducted at room temperature or under mild reflux (20–25°C) .
How can reaction yields be optimized for this compound, particularly regarding solvent and catalyst selection?
Q. Advanced Optimization
- Solvent effects : Polar aprotic solvents like dioxane or pyridine improve solubility of intermediates and stabilize reactive species. Microwave-assisted synthesis (e.g., 100–120°C, 30–60 min) enhances reaction efficiency compared to conventional heating .
- Catalysts : Triethylamine is critical for scavenging HCl, but alternative bases (e.g., DMAP) or coupling agents (e.g., HATU) may improve yields in amidation steps .
What spectroscopic and crystallographic methods are most effective for confirming the molecular structure?
Q. Characterization Methodology
- NMR/IR : Use -NMR to verify amide proton signals (~10–12 ppm) and thiazole ring protons (6.5–8.5 ppm). IR confirms C=O stretching (~1650–1700 cm) .
- X-ray crystallography : Resolve hydrogen-bonding patterns (e.g., N–H⋯N interactions) to confirm molecular packing and validate stereochemistry .
How should researchers address discrepancies between calculated and experimental elemental analysis data?
Q. Data Contradiction Analysis
- Cross-verification : Combine multiple techniques (e.g., HRMS for molecular weight, combustion analysis for C/H/N ratios). If discrepancies persist, recrystallize the compound to remove impurities and repeat analysis .
- Example : In thiazole derivatives, residual solvent (e.g., DMF) may inflate carbon content; use TGA to assess purity .
What biological targets or pathways are hypothesized for this compound based on structural analogs?
Q. Mechanistic Insights
- Enzyme inhibition : Similar benzamide-thiazole hybrids target bacterial enzymes like acyl carrier protein synthase (acps-pptase) or pyruvate:ferredoxin oxidoreductase (PFOR), disrupting energy metabolism .
- Pathway analysis : Molecular docking predicts interactions with active-site residues (e.g., hydrophobic pockets in PFOR), validated via enzyme inhibition assays .
How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced activity?
Q. Advanced SAR Strategies
- Substituent effects : Introduce electron-withdrawing groups (e.g., -Cl, -CF) on the benzamide ring to enhance binding affinity. Modify the thiazole’s alkyl groups (e.g., 2,4-dimethyl) to optimize steric compatibility .
- Biological testing : Screen derivatives against bacterial growth assays (MIC values) and correlate with computational docking scores .
What stability challenges arise under varying pH or temperature conditions, and how can they be mitigated?
Q. Stability Profiling
- pH sensitivity : Amide bonds may hydrolyze under acidic/basic conditions. Use buffered solutions (pH 6–8) for in vitro studies.
- Thermal stability : Conduct accelerated stability tests (40–60°C) with HPLC monitoring. Lyophilization improves long-term storage .
What computational approaches are recommended for predicting binding modes and pharmacokinetics?
Q. Advanced Modeling
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with bacterial targets (e.g., PFOR). Validate with MD simulations to assess binding stability .
- ADMET prediction : Tools like SwissADME predict logP (lipophilicity) and CYP450 metabolism to prioritize compounds with favorable pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
